TNF-alpha-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

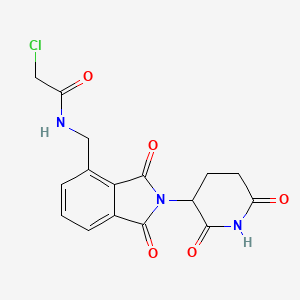

2-chloro-N-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O5/c17-6-12(22)18-7-8-2-1-3-9-13(8)16(25)20(15(9)24)10-4-5-11(21)19-14(10)23/h1-3,10H,4-7H2,(H,18,22)(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAYWKDMFVKUTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CNC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthetic Pathway of TNF-alpha-IN-1 (Compound 202): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the development of small molecule inhibitors of TNF-α is a significant focus of contemporary drug discovery. This technical guide provides a detailed overview of the discovery and a plausible synthetic pathway for TNF-alpha-IN-1 (compound 202), a known orally active inhibitor of TNF-α. While specific discovery and quantitative biological data for this compound are not extensively published in publicly accessible literature, this document consolidates information on analogous compounds and outlines standard experimental protocols relevant to its synthesis and evaluation. This guide is intended to serve as a valuable resource for researchers engaged in the development of novel TNF-α inhibitors.

Introduction: The Role of TNF-α in Inflammatory Diseases

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. It is primarily produced by activated macrophages and T-lymphocytes. TNF-α exerts its biological effects by binding to two distinct receptors, TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2), initiating downstream signaling cascades that regulate inflammation, immunity, and apoptosis.

Dysregulated or excessive production of TNF-α is a key driver of the pathology in a wide range of chronic inflammatory and autoimmune disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The clinical success of biologic drugs that neutralize TNF-α, such as monoclonal antibodies, has validated this cytokine as a therapeutic target. However, the development of orally bioavailable small molecule inhibitors remains a significant goal to offer alternative and potentially more accessible treatment options.

Discovery of this compound (Compound 202)

The discovery likely involved high-throughput screening of compound libraries followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The general logical workflow for the discovery of such an inhibitor is depicted below.

Plausible Synthetic Pathway of this compound

Based on the chemical structure of this compound and established synthetic methodologies for 1,3,4-thiadiazole and diaryl urea derivatives, a plausible multi-step synthetic pathway is proposed. The synthesis likely commences with the formation of the substituted 1,3,4-thiadiazole core, followed by the introduction of the diaryl urea and acrylamide functionalities.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, yet standard, experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of a Substituted Thiosemicarbazide (Intermediate 1)

-

Materials: 2-Fluoro-3-nitroaniline, a suitable isothiocyanate derivative, and a solvent such as ethanol or dimethylformamide (DMF).

-

Procedure: To a solution of 2-fluoro-3-nitroaniline in the chosen solvent, an equimolar amount of the isothiocyanate is added. The reaction mixture is stirred at room temperature or heated gently for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by precipitation or extraction.

Step 2: Cyclization to form the 2-Amino-1,3,4-thiadiazole Ring (Intermediate 2)

-

Materials: Intermediate 1, a cyclizing agent such as a strong acid (e.g., sulfuric acid) or an oxidizing agent (e.g., ferric chloride), and a suitable solvent.

-

Procedure: Intermediate 1 is dissolved in the solvent and treated with the cyclizing agent. The reaction is often heated to facilitate the ring closure. Upon completion, the reaction mixture is neutralized, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Step 3: Formation of the Diaryl Urea Linkage (Intermediate 3)

-

Materials: Intermediate 2, phenyl isocyanate, and an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure: Intermediate 2 is dissolved in the aprotic solvent, and an equimolar amount of phenyl isocyanate is added dropwise. The reaction is typically stirred at room temperature. The formation of the urea product can be monitored by TLC. The product is isolated by filtration or evaporation of the solvent.

Step 4: Reduction of the Nitro Group (Intermediate 4)

-

Materials: Intermediate 3, a reducing agent such as tin(II) chloride or catalytic hydrogenation (e.g., H₂ with Pd/C), and a suitable solvent (e.g., ethanol, ethyl acetate).

-

Procedure: Intermediate 3 is dissolved in the solvent, and the reducing agent is added. The reaction is stirred at room temperature or elevated temperature until the reduction of the nitro group to an amine is complete. The product is then worked up to remove the catalyst and byproducts.

Step 5: Acryloylation to Yield this compound (Final Compound)

-

Materials: Intermediate 4, acryloyl chloride, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and an aprotic solvent (e.g., DCM).

-

Procedure: Intermediate 4 is dissolved in the solvent and cooled in an ice bath. The base is added, followed by the dropwise addition of acryloyl chloride. The reaction is allowed to warm to room temperature and stirred until completion. The final product, this compound, is then isolated and purified using standard techniques such as column chromatography.

Biological Evaluation of TNF-α Inhibitors

The biological activity of TNF-α inhibitors like this compound is assessed through a series of in vitro and in vivo assays.

In Vitro Inhibition of TNF-α

4.1.1. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: This assay quantifies the amount of TNF-α produced by cells in culture.

-

Protocol:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound.

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is measured using a commercially available TNF-α ELISA kit according to the manufacturer's instructions.

-

The IC₅₀ value (the concentration of inhibitor that reduces TNF-α production by 50%) is calculated.

-

4.1.2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Principle: A competitive immunoassay in a homogeneous format that measures the binding of the inhibitor to TNF-α.

-

Protocol:

-

Recombinant human TNF-α is incubated with a fluorescently labeled anti-TNF-α antibody and a quencher-labeled anti-TNF-α antibody.

-

The test compound is added at various concentrations.

-

If the compound binds to TNF-α, it displaces the labeled antibodies, leading to a decrease in the HTRF signal.

-

The IC₅₀ value is determined from the dose-response curve.

-

Cellular Assays

4.2.1. NF-κB Reporter Assay

-

Principle: Measures the inhibition of TNF-α-induced activation of the NF-κB signaling pathway.

-

Protocol:

-

A cell line (e.g., HEK293) is transiently or stably transfected with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase).

-

The cells are pre-incubated with the test compound and then stimulated with TNF-α.

-

The reporter gene activity is measured (e.g., by adding a luciferase substrate and measuring luminescence).

-

A decrease in reporter activity indicates inhibition of the NF-κB pathway.

-

In Vivo Efficacy Models

The anti-inflammatory activity of TNF-α inhibitors is evaluated in animal models of inflammatory diseases.

4.3.1. Collagen-Induced Arthritis (CIA) in Mice

-

Principle: A widely used model for rheumatoid arthritis.

-

Protocol:

-

Arthritis is induced in mice by immunization with type II collagen.

-

Once arthritis develops, the mice are treated orally with the test compound or a vehicle control.

-

The severity of arthritis is assessed by scoring clinical signs (e.g., paw swelling, erythema).

-

At the end of the study, joint tissues can be collected for histological analysis.

-

TNF-α Signaling Pathway

TNF-α binding to its receptors initiates a complex signaling cascade that can lead to either cell survival and inflammation or apoptosis. The diagram below illustrates the major pathways.

A Technical Guide to the Inflammatory Signaling Pathways Modulated by Tumor Necrosis Factor-Alpha (TNF-α) and its Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "TNF-alpha-IN-1" is not available in publicly accessible scientific literature or databases. This guide therefore provides a comprehensive overview of the well-established inflammatory signaling pathways modulated by the cytokine TNF-α and the mechanisms of action of its inhibitors, which is the likely area of interest for research and development in this field.

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in orchestrating the immune response.[1][2] It is primarily produced by activated macrophages and monocytes.[1] While essential for host defense, dysregulated or excessive TNF-α production is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1][3] Consequently, TNF-α and its signaling pathways are major targets for therapeutic intervention.[3][4]

This technical guide delves into the core signaling cascades activated by TNF-α, presents quantitative data on established inhibitors, and provides detailed experimental protocols for studying the activity of molecules targeting this pathway.

Core Inflammatory Signaling Pathways Activated by TNF-α

TNF-α exerts its biological effects by binding to two distinct cell surface receptors: TNF Receptor 1 (TNFR1) and TNF Receptor 2 (TNFR2).[1] TNFR1 is ubiquitously expressed on most cell types and is the primary mediator of TNF-α's pro-inflammatory and apoptotic signals, while TNFR2 expression is more restricted, primarily to immune cells. Upon ligand binding, these receptors initiate a cascade of intracellular events that culminate in the activation of key transcription factors, predominantly Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[5]

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression.[5] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. The canonical pathway, typically activated by TNF-α, proceeds as follows:

-

Receptor-Ligand Interaction: The binding of TNF-α to TNFR1 induces receptor trimerization and the recruitment of a multi-protein complex to its intracellular death domain.

-

Complex I Formation: This initial complex includes TNFR1-associated death domain (TRADD), receptor-interacting protein 1 (RIPK1), and TNF receptor-associated factor 2 (TRAF2).

-

IKK Complex Activation: This assembly leads to the activation of the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO.

-

IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[6]

-

NF-κB Translocation and Gene Transcription: The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus.[6] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[5]

Caption: Canonical NF-κB Signaling Pathway initiated by TNF-α.

The Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPKs are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[7][8] TNF-α activates three major MAPK cascades:[9]

-

c-Jun N-terminal Kinase (JNK): Primarily associated with stress responses and apoptosis.

-

p38 MAP Kinase: A key regulator of inflammatory cytokine production.

-

Extracellular signal-Regulated Kinase (ERK): Generally involved in cell proliferation and survival.

The activation of these pathways follows a tiered kinase cascade:

-

MAPKKK Activation: Following TNFR1 engagement, adaptor proteins like TRAF2 recruit and activate a MAP Kinase Kinase Kinase (MAPKKK), such as ASK1 or MEKK.

-

MAPKK Phosphorylation: The activated MAPKKK then phosphorylates and activates a specific MAP Kinase Kinase (MAPKK), for instance, MKK4/7 for the JNK pathway, MKK3/6 for the p38 pathway, and MEK1/2 for the ERK pathway.[9]

-

MAPK Phosphorylation: Finally, the activated MAPKK phosphorylates its downstream MAPK (JNK, p38, or ERK).

-

Transcription Factor Activation: The activated MAPKs translocate to the nucleus to phosphorylate and activate various transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which works in concert with NF-κB to drive inflammatory gene expression.

Caption: Major MAPK Signaling Pathways activated by TNF-α.

Quantitative Data on TNF-α Inhibitors

A variety of therapeutic agents that inhibit TNF-α activity have been developed. These are broadly classified as monoclonal antibodies or soluble receptor fusion proteins. They function by binding to TNF-α, thereby preventing it from interacting with its cellular receptors.[1]

| Inhibitor | Type | Target | Binding Affinity (K D) | Neutralization Potency (IC 50 / EC 50) |

| Adalimumab | Human IgG1 mAb | Soluble & Transmembrane TNF-α | ~483 pM (to mTNF)[10] | EC 50 : 78.6 ng/mL (neutralizing cytotoxicity)[11] |

| Infliximab | Chimeric IgG1 mAb | Soluble & Transmembrane TNF-α | ~468 pM (to mTNF)[10] | - |

| Etanercept | TNFR2-Fc Fusion Protein | Soluble & Transmembrane TNF-α | ~445 pM (to mTNF)[10] | EC 50 : 71.2 ng/mL (neutralizing cytotoxicity)[11] |

| Golimumab | Human IgG1 mAb | Soluble & Transmembrane TNF-α | High Affinity[1] | - |

| Certolizumab | Pegylated Fab' Fragment | Soluble & Transmembrane TNF-α | High Affinity[1] | - |

Note: Binding affinities and potencies can vary depending on the specific assay conditions and formats used. This table provides representative values from cited literature.

Experimental Protocols

Evaluating the activity of potential TNF-α inhibitors requires a suite of in vitro and cell-based assays. Below are methodologies for key experiments.

Protocol: TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for quantifying the concentration of TNF-α in cell culture supernatants to assess the effect of an inhibitor on TNF-α production.

Objective: To measure the amount of TNF-α secreted by cells (e.g., LPS-stimulated RAW 264.7 macrophages or human THP-1 monocytes) in the presence or absence of a test inhibitor.

Methodology:

-

Cell Seeding and Stimulation:

-

Plate cells (e.g., THP-1 monocytes) at a density of 4.8 x 10⁴ cells/well in a 96-well plate.[12]

-

Pre-incubate the cells with various concentrations of the test inhibitor (e.g., for 30-60 minutes).

-

Stimulate the cells with an inducer of TNF-α production, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL final concentration).[12] Include vehicle-only and stimulated/uninhibited controls.

-

Incubate the plate for a predetermined time (e.g., 17 hours) at 37°C.[12]

-

-

ELISA Procedure (based on a standard sandwich ELISA kit):

-

Briefly centrifuge the plate and collect the cell culture supernatant.

-

Add 200 µL of standards (recombinant TNF-α) or samples to wells of a microplate pre-coated with a monoclonal antibody specific for TNF-α.[12]

-

Incubate at room temperature for 2 hours.[12]

-

Wash the wells multiple times with the provided wash buffer to remove unbound substances.

-

Add an enzyme-linked polyclonal anti-TNF-α antibody to each well and incubate for 1-2 hours at room temperature.[12]

-

Wash the wells again to remove the unbound secondary antibody.

-

Add a substrate solution (e.g., TMB) and incubate for 15-20 minutes to allow for color development.[12]

-

Add a stop solution to terminate the reaction.

-

Measure the optical density at 450 nm using a microplate reader.[12]

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Calculate the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.

-

Determine the IC₅₀ value of the inhibitor by plotting the percentage of TNF-α inhibition against the log of the inhibitor concentration.

-

Protocol: TNF-α/TNFR1 Binding Inhibition Assay

This protocol describes a method to screen for inhibitors that directly block the interaction between TNF-α and its primary receptor, TNFR1.

Objective: To identify and characterize compounds that inhibit the binding of TNF-α to TNFR1.

Methodology (based on a commercially available assay kit format): [13]

-

Plate Preparation:

-

Coat a 96-well plate with recombinant TNFR1 overnight.

-

Wash the plate to remove unbound receptor and block the remaining protein-binding sites with a blocking buffer.

-

-

Inhibition Reaction:

-

Add the test inhibitor at various concentrations to the wells.

-

Add a constant concentration of biotinylated TNF-α to all wells. The inhibitor is pre-incubated with the receptor before the addition of the ligand.

-

Incubate the plate to allow for binding between TNF-α and the immobilized TNFR1.

-

-

Detection:

-

Wash the plate to remove unbound biotinylated TNF-α.

-

Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well, which will bind to the captured biotinylated TNF-α.

-

Incubate and then wash the plate again.

-

Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a luminometer or spectrophotometer.

-

-

Data Analysis:

-

The signal intensity is proportional to the amount of TNF-α bound to TNFR1.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Caption: General workflow for screening TNF-α inhibitors.

References

- 1. Tumor necrosis factor inhibitors – state of knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of novel inhibitors for TNFα, TNFR1 and TNFα-TNFR1 complex using pharmacophore-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparisons of affinities, avidities, and complement activation of adalimumab, infliximab, and etanercept in binding to soluble and membrane tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. raybiotech.com [raybiotech.com]

An In-depth Technical Guide to the Tumor Necrosis Factor-alpha Inhibitor: SPD304 (serving as a representative for TNF-alpha-IN-1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine pivotal in the pathogenesis of a spectrum of autoimmune and inflammatory diseases. While biologic therapies targeting TNF-α have demonstrated significant clinical success, the development of small-molecule inhibitors offers advantages in terms of oral bioavailability, cost of production, and patient accessibility. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of SPD304, a well-characterized small-molecule inhibitor of TNF-α. Due to the absence of a publicly documented molecule named "TNF-alpha-IN-1," SPD304 is presented here as a representative and informative example of a direct TNF-α inhibitor.

SPD304 represents a novel class of inhibitors that do not compete with TNF-α for its receptor binding site but instead function by promoting the disassembly of the biologically active TNF-α trimer. This guide will delve into its mechanism of action, provide detailed experimental protocols for its characterization, and present its chemical and biological data in a structured format.

Chemical Properties and Structure

SPD304 is a synthetic, cell-permeable small molecule. Its chemical and physical properties are summarized in the tables below.

Chemical and Physical Properties of SPD304

| Property | Value |

| IUPAC Name | 6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one |

| Molecular Formula | C₃₂H₃₂F₃N₃O₂ |

| Molecular Weight | 547.61 g/mol |

| CAS Number | 869998-49-2 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Structural Information of SPD304

| Parameter | Details |

| SMILES | CN(CCN(C)Cc1cn(c2cccc(c2)C(F)(F)F)c2ccccc12)Cc1coc2cc(C)c(C)cc2c1=O |

| InChI | InChI=1S/C32H32F3N3O2/c1-21-14-28-30(15-22(21)2)40-20-24(31(28)39)18-37(4)13-12-36(3)17-23-19-38(29-11-6-5-10-27(23)29)26-9-7-8-25(16-26)32(33,34,35)/h5-11,14-16,19-20H,12-13,17-18H2,1-4H3 |

| 3D Structure | The crystal structure of SPD304 in complex with a TNF-α dimer has been resolved (PDB ID: 2AZ5)[1][2][3][4][5]. |

Mechanism of Action and Signaling Pathway

SPD304 exhibits a unique mechanism of action by directly binding to the TNF-α protein and inducing the disassembly of its homotrimeric structure. The biologically active form of TNF-α is a trimer, and its dissociation into inactive monomers or dimers prevents its binding to and activation of its receptors, TNFR1 and TNFR2. This disruption of the TNF-α trimer abrogates the downstream signaling cascades that lead to inflammation and apoptosis.

The binding of SPD304 occurs at the interface between TNF-α subunits, a site distinct from the receptor-binding sites. This allosteric inhibition leads to a conformational change that destabilizes the trimer, resulting in its dissociation.

TNF-α Signaling Pathway

The following diagram illustrates the canonical TNF-α signaling pathway leading to the activation of NF-κB and MAPK pathways, which are subsequently inhibited by SPD304 through the disruption of the initial TNF-α trimer.

Biological Activity

The biological activity of SPD304 has been characterized through various in vitro assays. The following table summarizes key quantitative data.

Biological Activity of SPD304

| Assay | Parameter | Value | Reference |

| TNF-α/TNFR1 Binding Assay (ELISA) | IC₅₀ | 22 µM | [6][7][8][9][10] |

| Cell-Based IκB Degradation Assay (HeLa cells) | IC₅₀ | 4.6 µM | [10] |

| Surface Acoustic Wave (SAW) Biosensor | K_d_ | 6.1 ± 4.7 nM | [11] |

| L929 Cell Cytotoxicity Assay | IC₅₀ (inhibition of TNF-α induced apoptosis) | 12 µM |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of SPD304 are provided below.

Experimental Workflow for Inhibitor Characterization

The general workflow for characterizing a novel TNF-α inhibitor like SPD304 is depicted below.

Synthesis of SPD304

The synthesis of SPD304 can be achieved through a multi-step process. The following is a plausible synthetic route based on the synthesis of its analogs[8]:

Step 1: Synthesis of the Indole Intermediate

-

React 3-(trifluoromethyl)aniline with a suitable reagent to introduce the indole scaffold.

-

Perform a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position of the indole.

-

Protect the indole nitrogen with a suitable protecting group.

Step 2: Synthesis of the Chromone Intermediate

-

Synthesize 6,7-dimethylchromone-3-carbaldehyde from commercially available starting materials.

Step 3: Reductive Amination and Coupling

-

Perform a reductive amination between the indole-3-carboxaldehyde and N,N'-dimethylethylenediamine to form the secondary amine.

-

Conduct a second reductive amination between the product from the previous step and the 6,7-dimethylchromone-3-carbaldehyde to yield the final product, SPD304.

-

Purify the final compound using column chromatography or preparative HPLC.

-

Characterize the structure and purity of the synthesized SPD304 using ¹H NMR, ¹³C NMR, and mass spectrometry.

TNF-α/TNFR1 Binding Inhibition ELISA

This assay quantifies the ability of SPD304 to inhibit the binding of TNF-α to its receptor, TNFR1.

Materials:

-

96-well high-binding microplate

-

Recombinant human TNFR1

-

Recombinant human TNF-α (biotinylated)

-

SPD304

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2 N H₂SO₄)

-

Plate reader

Protocol:

-

Coat the 96-well plate with 100 µL/well of TNFR1 (1-2 µg/mL in PBS) and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with 200 µL/well of assay buffer for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Prepare serial dilutions of SPD304 in assay buffer.

-

Add 50 µL of the SPD304 dilutions to the wells.

-

Add 50 µL of biotinylated TNF-α (at a pre-determined concentration, e.g., EC₅₀) to all wells except the blank.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 30-60 minutes at room temperature.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each concentration of SPD304 and determine the IC₅₀ value.

L929 Cell Cytotoxicity Assay

This cell-based assay measures the ability of SPD304 to protect L929 murine fibrosarcoma cells from TNF-α-induced apoptosis.

Materials:

-

L929 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human TNF-α

-

Actinomycin D

-

SPD304

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Plate reader

Protocol:

-

Seed L929 cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of SPD304 in cell culture medium.

-

Pre-treat the cells with 50 µL of the SPD304 dilutions for 1-2 hours.

-

Add 50 µL of a solution containing TNF-α (at a concentration that induces ~80-90% cell death, e.g., 1 ng/mL) and Actinomycin D (1 µg/mL) to the wells.

-

Incubate for 18-24 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percent cell viability for each concentration of SPD304 and determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time binding kinetics and affinity between SPD304 and TNF-α.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human TNF-α

-

SPD304

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Regeneration solution

Protocol:

-

Equilibrate the sensor chip with running buffer.

-

Activate the surface of the sensor chip using a mixture of EDC and NHS.

-

Immobilize TNF-α onto the sensor chip surface via amine coupling to a target response level.

-

Deactivate any remaining active esters with ethanolamine.

-

Prepare a series of concentrations of SPD304 in running buffer.

-

Inject the SPD304 solutions over the immobilized TNF-α surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between each concentration of SPD304 using the appropriate regeneration solution.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_).

Conclusion

SPD304 serves as a crucial tool compound for understanding the principles of small-molecule inhibition of TNF-α through a novel allosteric mechanism. This technical guide provides a comprehensive resource for researchers in the field of inflammation and drug discovery, offering detailed information on the chemical and biological properties of SPD304, as well as robust experimental protocols for its study. While SPD304 itself has limitations for therapeutic use due to toxicity, the insights gained from its characterization pave the way for the design and development of next-generation, safer, and more effective orally bioavailable TNF-α inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 5. scispace.com [scispace.com]

- 6. TNF-alpha [Biotinylated] : TNFR1 Inhibitor Screening ELISA Kit | ACROBiosystems [es.acrobiosystems.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. laurentian.scholaris.ca [laurentian.scholaris.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Is TNF-alpha-IN-1 a selective inhibitor for TNF receptor 1 or 2?

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the selective inhibition of Tumor Necrosis Factor (TNF) receptors, TNFR1 and TNFR2. While information on a specific molecule designated "TNF-alpha-IN-1" is not publicly available, this document will serve as a comprehensive resource on the principles of selective TNF receptor modulation, experimental approaches to determine selectivity, and the therapeutic rationale for such strategies.

Introduction to TNF and its Receptors

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in orchestrating the immune response.[1][2][3] It exists in two bioactive forms: a transmembrane form (tmTNF-α) and a soluble form (sTNF-α), which is cleaved from the cell surface by the TNF-α converting enzyme (TACE).[2][][5] The biological effects of TNF-α are mediated through its interaction with two distinct cell surface receptors: TNF Receptor 1 (TNFR1, also known as p55 or CD120a) and TNF Receptor 2 (TNFR2, also known as p75 or CD120b).[2][3][]

TNFR1 is ubiquitously expressed on most cell types and is activated by both sTNF-α and tmTNF-α.[5][6][7] A key feature of TNFR1 is the presence of an intracellular "death domain" (DD), which enables it to initiate signaling cascades that can lead to apoptosis (programmed cell death) or necroptosis, in addition to pro-inflammatory gene expression.[2][][5][8]

TNFR2 expression is more restricted, primarily found on immune cells (such as T cells and macrophages), endothelial cells, and certain neuronal cells.[5][6][7] TNFR2 is preferentially activated by the transmembrane form of TNF-α.[][7] Unlike TNFR1, TNFR2 lacks a death domain and its signaling is generally associated with cell survival, proliferation, and tissue regeneration.[6][7]

The distinct signaling pathways and physiological roles of TNFR1 and TNFR2 make the selective inhibition of one receptor over the other a highly attractive therapeutic strategy. While broad-acting TNF-α blockers have been successful in treating various autoimmune diseases, they are associated with side effects, and selective inhibitors could offer a more targeted approach with an improved safety profile.[6]

Signaling Pathways of TNFR1 and TNFR2

The differential signaling initiated by TNFR1 and TNFR2 underscores the importance of selective inhibition.

TNFR1 Signaling

Upon binding of TNF-α, TNFR1 trimerizes and recruits a series of adaptor proteins to its intracellular death domain, initiating the formation of different signaling complexes. Complex I assembly leads to the activation of NF-κB and MAPK pathways, resulting in the expression of pro-inflammatory cytokines and cell survival signals.[8] Alternatively, under specific conditions, the formation of Complex II can trigger apoptosis via caspase-8 activation or necroptosis through RIPK1 and RIPK3.[8]

Caption: TNFR1 Signaling Cascade.

TNFR2 Signaling

TNFR2 activation, primarily by tmTNF-α, leads to the recruitment of TNF receptor-associated factors (TRAFs), particularly TRAF2. This engagement typically activates the NF-κB and PI3K-Akt pathways, promoting cell survival, proliferation, and resolution of inflammation. TNFR2 signaling is considered to be generally protective and has roles in tissue regeneration and immune regulation.[6]

Caption: TNFR2 Signaling Cascade.

Quantitative Data on Inhibitor Selectivity

To determine if an inhibitor is selective for TNFR1 or TNFR2, quantitative binding affinity and functional inhibition assays are essential. The data is typically presented in a tabular format for clear comparison. Below is a template table illustrating how such data for a hypothetical "this compound" would be presented.

| Parameter | TNFR1 | TNFR2 | Selectivity Ratio (TNFR2/TNFR1) |

| Binding Affinity (Kd, nM) | e.g., 10 | e.g., >1000 | >100 |

| Functional Inhibition (IC50, nM) | e.g., 50 | e.g., >10000 | >200 |

-

Kd (Dissociation Constant): A measure of binding affinity. A lower Kd value indicates a stronger binding affinity.

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to block 50% of a specific biological function. A lower IC50 value indicates greater potency.

-

Selectivity Ratio: The ratio of the Kd or IC50 values for the two receptors. A high ratio indicates selectivity for the receptor with the lower value.

Experimental Protocols for Determining Selectivity

A multi-step experimental workflow is employed to characterize the selectivity of a TNF receptor inhibitor.

Experimental Workflow

Caption: Inhibitor Selectivity Workflow.

Detailed Methodologies

A. Biochemical Binding Assays

These assays directly measure the binding of the inhibitor to purified recombinant TNFR1 and TNFR2.

-

Surface Plasmon Resonance (SPR):

-

Immobilization: Recombinant human TNFR1 or TNFR2 is immobilized on a sensor chip.

-

Binding: A series of concentrations of the inhibitor are flowed over the chip surface.

-

Detection: The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.

-

Analysis: The association (kon) and dissociation (koff) rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated (Kd = koff/kon).

-

-

Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay: [9][10]

-

Coating: A 96-well plate is coated with recombinant human TNFR1 or TNFR2.

-

Blocking: The remaining protein-binding sites on the plate are blocked.

-

Competition: A fixed concentration of biotinylated TNF-α is mixed with varying concentrations of the inhibitor and added to the wells.

-

Detection: The amount of bound biotinylated TNF-α is detected using streptavidin-HRP and a colorimetric substrate.

-

Analysis: The concentration of inhibitor that displaces 50% of the biotinylated TNF-α is determined as the IC50.

-

B. Cell-Based Functional Assays

These assays measure the ability of the inhibitor to block TNF-α-induced cellular responses mediated by either TNFR1 or TNFR2.

-

TNFR1-Mediated Cytotoxicity Assay: [11][12]

-

Cell Culture: L929 fibrosarcoma cells, which are sensitive to TNF-α-induced apoptosis via TNFR1, are cultured in 96-well plates.

-

Treatment: The cells are pre-treated with varying concentrations of the inhibitor, followed by the addition of a fixed concentration of TNF-α and a sensitizing agent like actinomycin D.

-

Incubation: The cells are incubated for a defined period (e.g., 18-24 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay.

-

Analysis: The IC50 value, representing the concentration of inhibitor that protects 50% of the cells from TNF-α-induced death, is calculated.

-

-

TNFR2-Mediated NF-κB Reporter Assay:

-

Cell Line: A cell line that predominantly expresses TNFR2 (or is engineered to do so) and contains an NF-κB-driven reporter gene (e.g., luciferase or GFP) is used.

-

Treatment: The cells are pre-treated with the inhibitor, followed by stimulation with a TNFR2-selective agonist or tmTNF-α.

-

Incubation: The cells are incubated to allow for reporter gene expression.

-

Signal Detection: The reporter signal (luciferescence or fluorescence) is measured.

-

Analysis: The IC50 value for the inhibition of TNFR2-mediated NF-κB activation is determined.

-

Conclusion

The selective inhibition of TNFR1 or TNFR2 represents a promising therapeutic avenue for a range of diseases. A thorough understanding of the distinct signaling pathways of these two receptors is paramount for the rational design and development of selective inhibitors. A rigorous experimental workflow, employing both biochemical and cell-based assays, is crucial for quantifying the binding affinity and functional potency of a potential inhibitor, thereby definitively establishing its selectivity profile. While the specific molecule "this compound" remains to be characterized in publicly accessible literature, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any novel TNF receptor inhibitor.

References

- 1. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]

- 2. Tumor necrosis factor - Wikipedia [en.wikipedia.org]

- 3. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor Specificity Engineering of TNF Superfamily Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Selective Targeting of TNF Receptors as a Novel Therapeutic Approach [frontiersin.org]

- 7. TNFR1 and TNFR2 in the Control of the Life and Death Balance of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. raybiotech.com [raybiotech.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bioassay for tumor necrosis factors-alpha and -beta - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Necrostatin-1 in Modulating Apoptosis in Inflammatory Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor necrosis factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory response and a key regulator of cell fate, capable of inducing survival, inflammation, or programmed cell death in the form of apoptosis and necroptosis.[1][2] The cellular outcome of TNF-α signaling is context-dependent and tightly regulated by a complex network of intracellular signaling pathways. In inflammatory cells, the modulation of these pathways presents a significant therapeutic opportunity for a variety of inflammatory and autoimmune diseases.[3] This technical guide focuses on Necrostatin-1 (Nec-1), a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), and its role in modulating apoptosis in inflammatory cells.[1][4] While primarily characterized as an inhibitor of necroptosis, a form of regulated necrosis, Nec-1 exhibits complex effects on apoptotic pathways, in some cases shifting the cellular response towards apoptosis or even directly inducing it in specific inflammatory cell types.[4][5] This guide will provide an in-depth overview of the mechanism of action of Nec-1, quantitative data on its effects, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways.

Mechanism of Action of Necrostatin-1

Necrostatin-1 is a potent and specific allosteric inhibitor of RIPK1, a serine/threonine kinase that acts as a critical signaling node downstream of the TNF receptor 1 (TNFR1).[1][6] Upon TNF-α binding to TNFR1, a signaling complex known as Complex I is formed, which can initiate pro-survival signaling through NF-κB.[2] Alternatively, a secondary cytosolic complex, Complex II, can assemble, leading to either apoptosis or necroptosis.[2]

The kinase activity of RIPK1 is essential for the induction of necroptosis.[1] Nec-1 binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation and thereby inhibiting its autophosphorylation and the subsequent recruitment and activation of RIPK3 and MLKL, the downstream effectors of necroptosis.[1][7]

In the context of apoptosis, the role of Nec-1 is more nuanced. In many cell types, when necroptosis is inhibited by Nec-1, the cellular machinery can default to apoptosis, particularly if pro-apoptotic signals are present.[5] This is because the initial formation of Complex II can also lead to the activation of Caspase-8, the initiator caspase of the extrinsic apoptotic pathway.[2] In some inflammatory cells, such as neutrophils, Nec-1 has been shown to directly induce caspase-dependent apoptosis.[4] This pro-apoptotic effect in neutrophils is associated with the downregulation of the anti-apoptotic protein Mcl-1 and the upregulation of the pro-apoptotic protein Bax.[4]

Quantitative Data on Necrostatin-1's Effects on Apoptosis

The following table summarizes quantitative data from various studies on the effects of Necrostatin-1 on apoptosis in inflammatory cells.

| Cell Type | Treatment Conditions | Parameter Measured | Result | Reference |

| Human Neutrophils | 100µM Nec-1 for 16h | Percentage of hypodiploid cells (apoptosis) | Significant increase compared to control | [4] |

| Human Neutrophils | 100µM Nec-1 for 16h | TUNEL positive cells (apoptosis) | Significant increase compared to control | [4] |

| Murine Fibrosarcoma (L929) | 10 ng/ml TNF-α + 20µM Nec-1 | Cell Viability (MTS assay) | Inhibition of TNF-induced cell death | [6] |

| Rat Tubular Cell Line (NRK-52E) | TNF-α stimulation + ATP depletion + 20µM Nec-1 | Percentage of cell death (Annexin V/PI) | Decrease from 22.33% to 10.34% | [8] |

| Rat Tubular Cell Line (NRK-52E) | TNF-α stimulation + ATP depletion + 20µM Nec-1 | Cell Viability (MTT assay) | Increase from 53.88% to 71.75% | [8] |

Experimental Protocols

Induction and Assessment of Apoptosis in Neutrophils using Necrostatin-1

Objective: To induce and quantify apoptosis in primary human neutrophils treated with Necrostatin-1.

Materials:

-

Necrostatin-1 (Nec-1)

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% FBS

-

Propidium Iodide (PI)

-

RNase A

-

TUNEL Assay Kit

-

Hoechst 33342 stain

-

Flow Cytometer

-

Fluorescence Microscope

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes.

-

Cell Culture and Treatment: Resuspend purified neutrophils in RPMI 1640 medium with 10% FBS at a concentration of 5 x 106 cells/ml. Treat the cells with the desired concentration of Nec-1 (e.g., 100 µM) or vehicle control (DMSO) for the specified time (e.g., 16 hours) at 37°C in a 5% CO2 incubator.

-

Apoptosis Assessment by PI Staining (Flow Cytometry):

-

Harvest the cells and wash with PBS.

-

Fix the cells in 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing PI (50 µg/ml) and RNase A (100 µg/ml).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The sub-G1 peak represents the apoptotic cell population with hypodiploid DNA content.[4]

-

-

Apoptosis Assessment by TUNEL Assay:

-

Follow the manufacturer's protocol for the TUNEL assay kit.

-

Briefly, fix and permeabilize the treated cells.

-

Incubate with the TUNEL reaction mixture containing TdT and FITC-dUTP.

-

Analyze the cells by fluorescence microscopy or flow cytometry to detect DNA fragmentation.[4]

-

-

Morphological Assessment of Apoptosis:

-

Incubate the treated cells with Hoechst 33342 stain (1 µg/ml) for 10 minutes.

-

Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[4]

-

Analysis of Apoptosis vs. Necroptosis in L929 Cells

Objective: To differentiate between TNF-α induced apoptosis and necroptosis in L929 cells using Necrostatin-1.

Materials:

-

Murine TNF-α

-

Necrostatin-1 (Nec-1)

-

z-VAD-fmk (pan-caspase inhibitor)

-

L929 murine fibrosarcoma cells

-

DMEM with 10% FBS

-

MTS assay kit

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow Cytometer

Methodology:

-

Cell Culture and Treatment: Culture L929 cells in DMEM with 10% FBS. Seed the cells in 96-well plates for viability assays or 6-well plates for flow cytometry. Treat the cells with TNF-α (e.g., 10 ng/ml) in the presence or absence of Nec-1 (e.g., 20 µM) and/or z-VAD-fmk (e.g., 20 µM).

-

Cell Viability Assessment (MTS Assay):

-

After the treatment period, add MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at 490 nm to determine cell viability.[6]

-

-

Discrimination of Apoptosis and Necroptosis (Annexin V/PI Staining):

-

Harvest the treated cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necroptosis.

-

The use of Nec-1 and z-VAD-fmk will help to distinguish between these cell death modalities.[9]

-

-

Signaling Pathways and Experimental Workflows

References

- 1. invivogen.com [invivogen.com]

- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Necrostatin-1 enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]

- 7. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

What is the molecular weight and formula of TNF-alpha-IN-1?

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNF-alpha-IN-1 is identified as an orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine centrally involved in a wide array of systemic inflammatory and autoimmune diseases. This technical guide aims to provide a comprehensive overview of this compound, focusing on its fundamental properties and its role as a modulator of inflammatory pathways. Due to the limited publicly available information, this document will focus on the known qualitative aspects of this compound and the general methodologies relevant to its research context.

Core Molecular Data

Extensive searches for the specific molecular weight and chemical formula of the compound designated as "this compound" or "compound 202" did not yield definitive results in publicly accessible chemical databases, patents, or scientific literature. While its existence and activity as a TNF-α inhibitor are noted by some chemical suppliers, the precise chemical structure and associated properties remain undisclosed.

This lack of foundational data precludes the creation of a detailed quantitative data table for this compound at this time. Researchers interested in this compound are advised to consult directly with suppliers that list this molecule for detailed specifications.

Mechanism of Action and Signaling Pathway

This compound is characterized by its anti-inflammatory activity, which is achieved through the inhibition of TNF-α. The binding of TNF-α to its receptors, primarily TNFR1 and TNFR2, initiates a cascade of intracellular signaling events that are central to the inflammatory response. Key pathways activated by TNF-α include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a primary pathway activated by TNF-α, leading to the transcription of numerous pro-inflammatory genes, including those for other cytokines, chemokines, and adhesion molecules.

-

MAPK (Mitogen-Activated Protein Kinase) Pathways: TNF-α activates several MAPK pathways, including JNK, p38, and ERK, which are involved in cell proliferation, differentiation, and apoptosis, as well as the production of inflammatory mediators.

-

Apoptosis Pathway: Through the recruitment of TRADD and FADD, the TNF-α/TNFR1 complex can activate caspase-8, initiating a caspase cascade that leads to programmed cell death.

An inhibitor like this compound would likely interfere with one or more of these signaling cascades, thereby reducing the downstream inflammatory effects of TNF-α.

Illustrative TNF-α Signaling Pathway

Below is a generalized diagram representing the major signaling pathways initiated by TNF-α.

Caption: Generalized TNF-α signaling pathways.

Experimental Protocols

While specific experimental protocols for "this compound" are not available, this section outlines standard methodologies used to characterize TNF-α inhibitors. These protocols would be essential for any in-depth investigation of a novel inhibitor like this compound.

In Vitro TNF-α Inhibition Assays

-

Objective: To determine the potency of the inhibitor in blocking TNF-α activity.

-

Method: L929 Fibrosarcoma Cytotoxicity Assay

-

Culture L929 cells (a murine fibrosarcoma cell line sensitive to TNF-α) in 96-well plates.

-

Pre-incubate recombinant human TNF-α with varying concentrations of this compound.

-

Add the TNF-α/inhibitor mixture to the L929 cells in the presence of Actinomycin D (to sensitize the cells to TNF-α-induced apoptosis).

-

Incubate for 24-48 hours.

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein-AM.

-

Calculate the IC50 value, which is the concentration of the inhibitor that results in 50% protection from TNF-α-induced cell death.

-

NF-κB Reporter Gene Assay

-

Objective: To assess the inhibitor's effect on the NF-κB signaling pathway.

-

Method:

-

Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Treat the transfected cells with this compound at various concentrations.

-

Stimulate the cells with TNF-α.

-

After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

-

Western Blot Analysis for Signaling Proteins

-

Objective: To investigate the effect of the inhibitor on the phosphorylation status of key signaling proteins in the TNF-α pathway.

-

Method:

-

Culture relevant cells (e.g., macrophages, endothelial cells) and treat with this compound.

-

Stimulate the cells with TNF-α for a short period (e.g., 15-30 minutes).

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-IκBα, p-p65, p-JNK, p-p38).

-

Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

-

Illustrative Experimental Workflow

The following diagram outlines a typical workflow for the initial characterization of a novel TNF-α inhibitor.

Caption: Workflow for TNF-α inhibitor characterization.

Conclusion

This compound represents a potentially valuable tool for research in inflammatory and autoimmune diseases. While critical data regarding its molecular weight and formula are not currently in the public domain, the established methodologies for characterizing TNF-α inhibitors provide a clear path forward for its investigation. Future studies focusing on the detailed chemical characterization and biological activity of this compound will be crucial to fully understand its therapeutic potential. Researchers are encouraged to seek direct communication with suppliers for detailed specifications of this compound to advance their research endeavors.

Key research papers on the initial characterization of TNF-alpha-IN-1

An In-Depth Technical Guide on the Initial Characterization of TNF-alpha-IN-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial characterization of this compound, a novel small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). The data and methodologies presented are based on established protocols for the evaluation of similar TNF-α inhibitors.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2][3] It exists in two forms: a transmembrane form (tmTNF-α) and a soluble form (sTNF-α), the latter being cleaved from the membrane by the TNF-α-converting enzyme (TACE).[3][4] Both forms are biologically active as homotrimers and exert their effects by binding to two distinct receptors: TNF Receptor 1 (TNFR1) and TNF Receptor 2 (TNFR2).[3][5][] The signaling cascades initiated by TNF-α binding lead to a variety of cellular responses, including inflammation, apoptosis, and cell proliferation.[3][7] Given its central role in inflammation, TNF-α has become a major therapeutic target.[1][2] While several biologic drugs that neutralize TNF-α have been successful, there is a continuing need for small molecule inhibitors due to factors like cost and potential immunogenicity associated with biologics.[5] This document details the initial preclinical characterization of this compound, a novel small molecule designed to inhibit TNF-α activity.

Biochemical Characterization

The initial biochemical evaluation of this compound focused on its direct interaction with TNF-α and its receptors.

Binding Affinity to TNF-α and its Receptors

The binding affinity of this compound to human TNF-α and its primary signaling receptor, TNFR1, was determined using Surface Plasmon Resonance (SPR).

Table 1: Binding Affinity of this compound

| Analyte | Ligand | Kd (μM) |

| This compound | Human TNF-α | 11[8][9] |

| This compound | Human TNFR1 | 16[8][9] |

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Objective: To determine the equilibrium dissociation constant (Kd) of this compound for its target proteins.

-

Instrumentation: A Biacore T200 instrument was used for the SPR analysis.

-

Immobilization: Recombinant human TNF-α and TNFR1 were individually immobilized on a CM5 sensor chip via amine coupling.

-

Analyte Preparation: this compound was serially diluted in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Binding Analysis: The diluted compound was injected over the sensor chip surfaces at a flow rate of 30 µL/min. The association and dissociation phases were monitored.

-

Data Analysis: The sensorgrams were fitted to a 1:1 binding model to calculate the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) was calculated as kd/ka.[8][9]

Cellular Characterization

The cellular activity of this compound was assessed in relevant cell-based models of inflammation.

Inhibition of TNF-α Production

The ability of this compound to inhibit the production of TNF-α was evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage-like cells.[10]

Table 2: Inhibition of LPS-Induced TNF-α Production

| Cell Line | Stimulant | IC50 (μM) |

| RAW 264.7 | LPS (1 µg/mL) | 8.5 |

Cytotoxicity Assay

The potential cytotoxic effects of this compound were assessed in L929 fibroblast cells, which are sensitive to TNF-α-induced cell death.[11]

Table 3: Cytotoxicity of this compound

| Cell Line | Assay | IC50 (μM) |

| L929 | MTT Assay (48h) | > 50 |

Experimental Protocol: Inhibition of TNF-α Production in RAW 264.7 Cells

-

Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Assay Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were pre-treated with various concentrations of this compound for 1 hour.

-

LPS (1 µg/mL) was added to the wells to stimulate TNF-α production.

-

After 24 hours of incubation, the cell culture supernatant was collected.

-

-

TNF-α Quantification: The concentration of TNF-α in the supernatant was measured using a commercially available ELISA kit according to the manufacturer's instructions.[10]

-

Data Analysis: The IC50 value was calculated by plotting the percentage of TNF-α inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Visualizations

TNF-α Signaling Pathway

The following diagram illustrates the major signaling pathways activated by TNF-α binding to its receptors, leading to inflammation and apoptosis. This compound is hypothesized to interfere with the initial binding of TNF-α to its receptors.

Caption: Simplified TNF-α signaling pathway and the proposed point of intervention for this compound.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the typical workflow for the initial characterization of a novel TNF-α inhibitor.

Caption: A typical experimental workflow for the characterization of a novel TNF-α inhibitor.

In Vivo Characterization

Preliminary in vivo evaluation of this compound was conducted in a rodent model of LPS-induced inflammation. Administration of this compound prior to LPS challenge resulted in a significant reduction in circulating TNF-α levels, demonstrating the translation of its in vitro activity to an in vivo setting.[10]

Conclusion

The initial characterization of this compound demonstrates its potential as a novel small molecule inhibitor of TNF-α. It exhibits direct binding to TNF-α and its receptor, TNFR1, with micromolar affinity. In cellular models, it effectively inhibits the production of TNF-α in response to an inflammatory stimulus without significant cytotoxicity. Preliminary in vivo data supports its potential for therapeutic development. Further studies are warranted to optimize its pharmacological properties and evaluate its efficacy in chronic models of inflammatory disease.

References

- 1. mattioli1885journals.com [mattioli1885journals.com]

- 2. mattioli1885journals.com [mattioli1885journals.com]

- 3. The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor necrosis factor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 7. TNF biology, pathogenic mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Characterization of a Potent Tumor Necrosis Factor-Alpha-Blocking Agent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: TNF-alpha-IN-1 10 mM in DMSO Stock Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and storage of a 10 mM stock solution of TNF-alpha-IN-1 in dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for maintaining the integrity and activity of the inhibitor for reliable and reproducible experimental results.

Introduction

This compound is a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in various signaling pathways related to inflammation, immunity, and apoptosis. Accurate preparation and proper storage of a concentrated stock solution are fundamental for its use in in-vitro and in-vivo studies investigating autoimmune diseases, cancer, and cardiovascular conditions. DMSO is the recommended solvent for this compound due to its excellent solubilizing properties for many organic molecules. However, researchers should be aware that DMSO can influence the biological activity of the target protein, TNF-α, by potentially disrupting its functional trimeric structure.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Weight | 940.09 g/mol | [1] |

| Recommended Solvent | DMSO | [2] |

| Stock Solution Concentration | 10 mM | - |

| Storage Temperature | -20°C or -80°C | [2] |

| Long-term Stability (-80°C) | Up to 2 years | [2] |

| Long-term Stability (-20°C) | Up to 1 year | [2] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of 10 mM this compound Stock Solution

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mmol/L x 0.001 L x 940.09 g/mol = 9.40 mg

Procedure:

-

Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental needs.

-

Labeling: Clearly label each aliquot with the name of the compound (this compound), concentration (10 mM in DMSO), date of preparation, and aliquot number.

Storage and Handling

Proper storage is critical to maintain the stability and activity of the this compound stock solution.

-

Short-term Storage: For immediate use within a day, the stock solution can be stored at 4°C.

-

Long-term Storage: For long-term storage, the aliquots should be stored at -20°C or -80°C. Storage at -80°C is recommended for maximum stability, with a shelf life of up to two years[2]. At -20°C, the solution is stable for up to one year[2].

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. When needed, thaw a single aliquot and keep it on ice during use. Any unused portion of the thawed aliquot should be discarded to prevent degradation.

-

Light and Moisture: Protect the stock solution from light and moisture. Store the aliquots in a light-protected container in a desiccated environment if possible.

Important Considerations

-

DMSO Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO for preparing the stock solution to ensure its purity and prevent compound precipitation.

-

DMSO Effect on TNF-α: Studies have shown that DMSO can disrupt the trimeric structure of TNF-α, which is its biologically active form. Researchers should be mindful of the final DMSO concentration in their experiments and include appropriate vehicle controls (DMSO alone) to account for any solvent-induced effects.

-

Working Dilutions: When preparing working dilutions for cell-based assays, it is advisable to make intermediate dilutions of the 10 mM DMSO stock in an appropriate cell culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize cytotoxicity.

Visualizations

Caption: Experimental workflow for the preparation and storage of this compound stock solution.

Caption: Logical relationship showing TNF-α signaling and the dual role of the prepared solution.

References

Application Notes and Protocols for TNF-alpha-IN-1 in a Cell-Based TNF-alpha Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of a spectrum of inflammatory and autoimmune diseases.[1] Its role in orchestrating inflammatory responses makes it a prime target for therapeutic intervention.[1] TNF-alpha-IN-1 is a small molecule inhibitor of TNF-alpha.[2] These application notes provide a detailed protocol for utilizing this compound in a cell-based assay to determine its inhibitory effects on TNF-alpha production and signaling. The protocol is designed to be adaptable to various laboratory settings and can be modified for high-throughput screening.

Mechanism of Action: The TNF-alpha Signaling Pathway

TNF-alpha exerts its biological effects by binding to two distinct cell surface receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2).[1] TNFR1 is ubiquitously expressed and is considered the primary mediator of TNF-alpha's inflammatory and apoptotic effects, while TNFR2 expression is more restricted, primarily to immune cells.[1]

Upon binding of TNF-alpha, the receptors trimerize, leading to the recruitment of intracellular adapter proteins. This initiates a cascade of downstream signaling events, primarily through the activation of the NF-κB and MAPK pathways, culminating in the expression of various pro-inflammatory genes and, in certain contexts, apoptosis.[3][4] Small molecule inhibitors like this compound are designed to interfere with this signaling cascade, thereby reducing the inflammatory response.

Caption: TNF-alpha signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section outlines a detailed methodology for a cell-based TNF-alpha inhibition assay using this compound. The protocol is generalized and should be optimized for specific cell lines and laboratory conditions.

Materials and Reagents

| Material/Reagent | Supplier (Example) | Catalog Number (Example) |

| This compound | MedchemExpress | HY-112275 |

| RAW 264.7 Murine Macrophage Cell Line | ATCC | TIB-71 |

| Lipopolysaccharide (LPS) from E. coli | Sigma-Aldrich | L2630 |

| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| 96-well cell culture plates | Corning | 3596 |

| Human TNF-alpha ELISA Kit | R&D Systems | DTA00D |

| DMSO | Sigma-Aldrich | D8418 |

Cell Culture

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

TNF-alpha Inhibition Assay Protocol

The following protocol describes the steps to assess the ability of this compound to inhibit LPS-induced TNF-alpha production in RAW 264.7 cells.

Caption: Experimental workflow for the cell-based TNF-alpha inhibition assay.

Detailed Steps:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell adherence.

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[2]

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for the assay. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.

-

-

Inhibitor Treatment:

-

Remove the culture medium from the wells.

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration) and a positive control (a known TNF-alpha inhibitor, if available).

-

Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

-

-

LPS Stimulation:

-

Prepare a working solution of LPS in culture medium.

-

Add a small volume of the LPS solution to each well (except for the unstimulated control wells) to achieve a final concentration that induces a robust TNF-alpha response (e.g., 1 µg/mL). The optimal LPS concentration should be determined empirically.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.

-

TNF-alpha Measurement:

-

Quantify the amount of TNF-alpha in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Read the absorbance on a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve using the recombinant TNF-alpha provided in the ELISA kit.

-

Calculate the concentration of TNF-alpha in each sample based on the standard curve.

-

Plot the percentage of TNF-alpha inhibition against the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of TNF-alpha production, using non-linear regression analysis.

-

Data Presentation

The quantitative data from the TNF-alpha inhibition assay should be summarized in a clear and structured table for easy comparison. As the IC50 for this compound is not publicly available, the table below includes hypothetical data for illustrative purposes alongside data for other known inhibitors. Researchers should replace the hypothetical data with their experimentally determined values.